3-(4-hydroxyphényl)-3-oxopropanoate de méthyle

Vue d'ensemble

Description

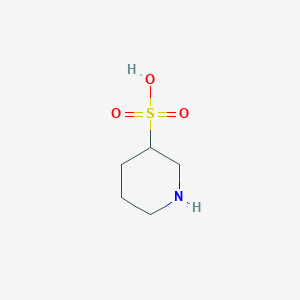

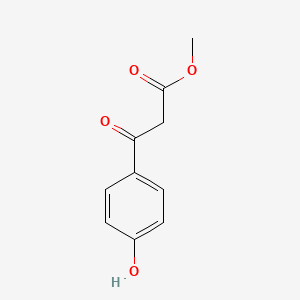

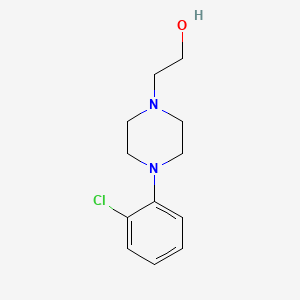

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is an organic compound known for its diverse applications in scientific research and industry. It is a methyl ester derivative of 4-hydroxyphenylpropanoic acid and is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a propanoate moiety. This compound is notable for its role as a nitrification inhibitor and its ability to modulate plant growth and secondary metabolite accumulation .

Applications De Recherche Scientifique

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate (MHPP) primarily targets the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses, inflammation, and the regulation of cell proliferation .

Mode of Action

For instance, it has been found to function as a nitrification inhibitor in soil .

Biochemical Pathways

MHPP affects several biochemical pathways. It has been found to modulate the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway showed opposite expression patterns between the roots and leaves, thereby resulting in the differential accumulation of secondary metabolites in the roots and leaves .

Pharmacokinetics

It’s known that mhpp undergoes rapid metabolism and wide tissue distribution .

Result of Action

MHPP modulates plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . Furthermore, the differential expression of PER genes and elevated peroxidase activity in the MHPP-treated roots were responsible for modulating the equilibrium of ROS and the components of lignin and phenolic compounds, thereby affecting plant growth and secondary metabolite accumulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MHPP. For instance, MHPP shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . The rates of MHPP were chosen according to a study because their results showed that the inhibitory effect of MHPP on nitrification was the highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 .

Analyse Biochimique

Biochemical Properties

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate plays a crucial role in biochemical reactions, particularly as a nitrification inhibitor. It interacts with enzymes such as ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO), which are involved in the nitrification process. The compound inhibits the activity of these enzymes, thereby reducing the conversion of ammonia to nitrate . Additionally, it modulates root system architecture by interfering with auxin signaling via the nitric oxide (NO) and reactive oxygen species (ROS) pathways .

Cellular Effects

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate has significant effects on various types of cells and cellular processes. In plants, it influences root development by inhibiting primary root elongation and promoting lateral root formation . This modulation is achieved through the upregulation of auxin biosynthesis, alteration of auxin carrier expression, and promotion of auxin/indole-3-acetic acid family transcriptional repressor degradation . The compound also affects the accumulation of secondary metabolites, such as glucosinolates, in roots .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate involves its interaction with various biomolecules. It binds to auxin receptors and modulates auxin signaling pathways, leading to changes in gene expression . The compound also induces the production of nitric oxide, which in turn promotes the accumulation of reactive oxygen species in root tips . These interactions result in the inhibition of primary root elongation and the promotion of lateral root formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can significantly induce the accumulation of glucosinolates in roots over time . Additionally, the modulation of root system architecture by the compound is observed to be consistent over extended periods .

Dosage Effects in Animal Models

The effects of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate vary with different dosages in animal models. Higher doses of the compound have been shown to inhibit primary root elongation more effectively while promoting lateral root formation . At very high doses, the compound may exhibit toxic or adverse effects, such as oxidative stress and disruption of normal cellular functions .

Metabolic Pathways

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, which are crucial for the nitrification process . The compound’s inhibition of these enzymes leads to a reduction in nitrogen loss through nitrification, thereby enhancing nitrogen use efficiency in plants .

Transport and Distribution

The transport and distribution of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in root tissues, where it exerts its effects on root system architecture . Its localization and accumulation are influenced by the expression of auxin carriers and other transport proteins .

Subcellular Localization

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in root tips, where it modulates auxin signaling and promotes the accumulation of reactive oxygen species . The subcellular localization of the compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate typically involves the esterification of 4-hydroxyphenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:

4-Hydroxyphenylpropanoic acid+MethanolH2SO4Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate+Water

Industrial Production Methods: On an industrial scale, the production of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions, reducing the need for harsh acids and minimizing by-product formation .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.

Major Products:

Oxidation: 4-Hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: 3-(4-Hydroxyphenyl)propanol.

Substitution: 4-Halophenylpropanoate derivatives.

Comparaison Avec Des Composés Similaires

Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate can be compared with other similar compounds such as:

4-Hydroxyphenylpropanoic acid: The parent compound, which lacks the ester group.

Methyl 4-hydroxyphenylacetate: A similar ester with a shorter carbon chain.

Methyl 3-(3-hydroxyphenyl)-3-oxopropanoate: An isomer with the hydroxy group in a different position on the phenyl ring.

Uniqueness: Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is unique due to its dual role as a nitrification inhibitor and a modulator of plant growth. Its ability to influence both nitrogen cycling in soil and plant development makes it a valuable compound in agricultural and environmental research .

Propriétés

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOFEVHSVUBEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333499 | |

| Record name | Methyl (4-Hydroxybenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32066-29-8 | |

| Record name | Methyl (4-Hydroxybenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)